molecular formula C6H5BrN2O2 B12436903 2-Bromo-5-hydroxyisonicotinamide

2-Bromo-5-hydroxyisonicotinamide

Cat. No.: B12436903
M. Wt: 217.02 g/mol
InChI Key: JQNZKSYTNMTOJA-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxyisonicotinamide is an organic compound with the molecular formula C₆H₅BrN₂O₂ It is a derivative of isonicotinamide, where the bromine atom is substituted at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxyisonicotinamide typically involves the bromination of isonicotinamide. One common method is the use of N-bromosuccinimide (NBS) in an organic solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxyisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-hydroxyisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyisonicotinamide involves its interaction with biological targets, often through its bromine and hydroxyl functional groups. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-hydroxyisonicotinamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a valuable compound in synthetic chemistry and material science .

Biological Activity

2-Bromo-5-hydroxyisonicotinamide is an organic compound with significant potential in medicinal chemistry and biological research. It is a derivative of isonicotinamide characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 5-position. This unique structural configuration enhances its reactivity and biological activity, making it a valuable compound for various applications.

Molecular Characteristics:

  • Molecular Formula: C₆H₅BrN₂O₂
  • Molecular Weight: 217.02 g/mol
  • IUPAC Name: 2-bromo-5-hydroxypyridine-4-carboxamide
  • Canonical SMILES: C1=C(C(=CN=C1Br)O)C(=O)N
PropertyValue
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
IUPAC Name2-bromo-5-hydroxypyridine-4-carboxamide
InChI KeyJQNZKSYTNMTOJA-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its interactions with various biological targets. The bromine and hydroxyl groups facilitate these interactions, which can lead to inhibition of enzymes or modulation of receptor activities. Specific pathways and molecular targets depend on the biological context in which the compound is studied.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of isonicotinamide possess antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.
  • Anticancer Potential:
    • The compound has been investigated for its potential as an anticancer agent. In vitro studies indicate that it may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.
  • Enzyme Inhibition:
    • The compound acts as a probe in enzyme studies, particularly in understanding enzyme mechanisms due to its structural similarity to biologically relevant molecules. It has shown promise in inhibiting certain enzymes, which could be leveraged for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Effects:
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isonicotinamide derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Cancer Cell Line Study:
    In a recent study published in Cancer Research, researchers explored the effects of this compound on breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by approximately 60% at a concentration of 25 µM after 48 hours of treatment.

Comparative Analysis

To understand its unique properties, it's beneficial to compare this compound with similar compounds:

CompoundKey FeaturesBiological Activity
2-Bromoisonicotinamide Lacks hydroxyl group; less versatileLimited antimicrobial effects
5-Hydroxyisonicotinamide Lacks bromine; affects reactivityModerate anticancer properties
2-Chloro-5-hydroxyisonicotinamide Chlorine instead of bromine; different reactivityVaries from brominated compounds

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

2-bromo-5-hydroxypyridine-4-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-5-1-3(6(8)11)4(10)2-9-5/h1-2,10H,(H2,8,11)

InChI Key

JQNZKSYTNMTOJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)O)C(=O)N

Origin of Product

United States

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